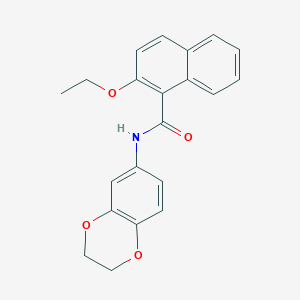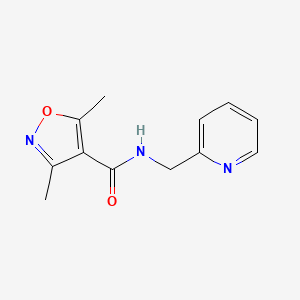
5-bromo-N-cyclopentylthiophene-2-carboxamide
概要
説明
5-bromo-N-cyclopentylthiophene-2-carboxamide: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopentylthiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-thiophene-2-carboxylic acid is then reacted with cyclopentylamine to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-bromo-N-cyclopentylthiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They can exhibit antimicrobial, antifungal, and anticancer properties, making them candidates for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Thiophene derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as conductive polymers and organic semiconductors. These materials have applications in electronics, optoelectronics, and sensor technologies.
作用機序
The mechanism of action of 5-bromo-N-cyclopentylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the cyclopentyl group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic effects and guide the design of more potent analogs .
類似化合物との比較
5-bromo-2-thiophenecarboxaldehyde: A related compound with an aldehyde functional group instead of a carboxamide.
5-bromo-2-thiophenecarboxylic acid: The precursor used in the synthesis of 5-bromo-N-cyclopentylthiophene-2-carboxamide.
N-cyclopentylthiophene-2-carboxamide: A similar compound lacking the bromine atom.
Comparison: this compound is unique due to the presence of both the bromine atom and the cyclopentyl groupThe bromine atom allows for further functionalization through substitution reactions, while the cyclopentyl group can influence the compound’s physicochemical properties and biological activity .
特性
IUPAC Name |
5-bromo-N-cyclopentylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPFXMABMLQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


METHANONE](/img/structure/B3489396.png)
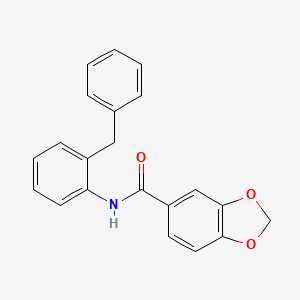
![8-(1,3-benzodioxol-5-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3489404.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3489408.png)
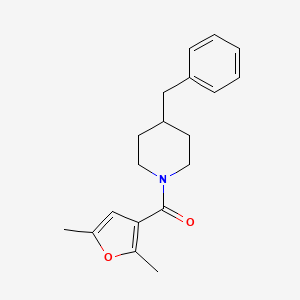
![2-(2-CHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3489425.png)
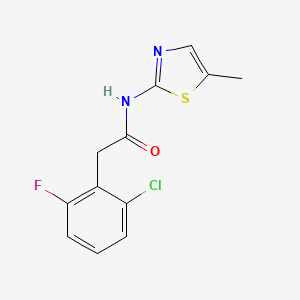
![2-(2-CHLOROPHENYL)-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B3489438.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B3489451.png)
![4-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B3489467.png)
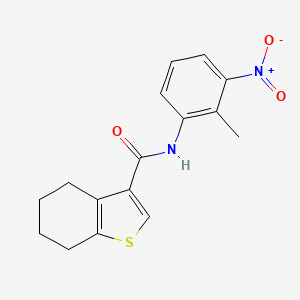
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B3489483.png)
